molecular formula C15H14BrClN2O2 B3615390 (5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE

(5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3615390
M. Wt: 369.64 g/mol
InChI Key: KRTWMEXCNNZSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, furan, chlorophenyl, and piperazine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromo-2-furan. This intermediate is then reacted with 4-(3-chlorophenyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to hydrogen.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-furanone.

    Reduction: Formation of 2-furyl[4-(3-chlorophenyl)piperazino]methanone.

    Substitution: Formation of 5-hydroxy-2-furyl[4-(3-chlorophenyl)piperazino]methanone.

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE stands out due to its combination of furan and piperazine moieties, which are less common in similar compounds

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c16-14-5-4-13(21-14)15(20)19-8-6-18(7-9-19)12-3-1-2-11(17)10-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTWMEXCNNZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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